3,9-Dodecadiyne

Organoboron Polymers Hydroboration Polymerization Gelation Control

Terminal diynes such as 1,7-octadiyne cause gelation and insoluble byproducts during hydroboration polymerization. 3,9-Dodecadiyne eliminates crosslinking through its internal triple-bond architecture, yielding fully soluble polymers. • Gel-free organoboron polymer synthesis with thexylborane-completely soluble intermediates enable straightforward poly(alcohol) and poly(ketone) derivatization. • Tunable polycyclotrimerization across NbCl₅, Mo(CO)₄(nbd), [Mo(CO)₃cp]₂, and Pd catalysts-producing either linear polyenes or hyperbranched polyphenylenes with full solubility. • Consistent UV absorption (~250 nm) and fluorescence emission (340 nm) for batch-reproducible optoelectronic applications. Supplied at ≥97% (GC), stored under inert gas. Bulk quantities available.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 61827-89-2
Cat. No. B1329876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Dodecadiyne
CAS61827-89-2
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCCC#CCCCCC#CCC
InChIInChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,9-12H2,1-2H3
InChIKeySLQXYOMUNKJHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,9-Dodecadiyne (CAS 61827-89-2) Sourcing and Technical Baseline for Polymer and Ligand Synthesis


3,9-Dodecadiyne (CAS 61827-89-2) is a linear internal diyne with the molecular formula C₁₂H₁₈, bearing carbon–carbon triple bonds at the 3- and 9-positions [1]. As a monomer, it participates in transition-metal-catalyzed polycyclotrimerization to yield soluble hyperbranched poly(alkenephenylenes) [2], and in hydroboration polymerization with thexylborane to generate organoboron polymers [3]. Its synthetic accessibility via alkylation of 1,7-octadiyne with ethyl iodide and its commercial availability in high purity (≥97.0% by GC) [4] render it a practical building block for material science and synthetic chemistry applications.

Why 3,9-Dodecadiyne Cannot Be Readily Replaced by Other Diyne Monomers


The position and internal nature of the triple bonds in 3,9-dodecadiyne dictate its polymerization behavior and material properties. Terminal diynes such as 1,7-octadiyne and 1,9-decadiyne generate branched or partially soluble polymers due to competing crosslinking reactions at the terminal alkyne positions [1]. In contrast, the internal triple bonds of 3,9-dodecadiyne suppress the formation of vinylborane units during hydroboration polymerization, thereby eliminating gelation even with excess thexylborane [2]. Furthermore, diynes with different chain lengths and bond positions—such as 2,9-undecadiyne or 1,11-dodecadiyne—exhibit altered cyclotrimerization behavior and polymer architecture [3]. These mechanistic and architectural divergences preclude simple substitution without compromising polymer solubility, processability, or end-use performance.

Quantitative Differentiation Evidence for 3,9-Dodecadiyne in Polymer Synthesis


Prevention of Crosslinking and Gelation in Hydroboration Polymerization

In hydroboration polymerization with thexylborane, 3,9-dodecadiyne (internal diyne) yields polymers devoid of gelation even with excess borane, whereas terminal diyne 1,7-octadiyne produces gelled polymers due to crosslinking [1]. Spectroscopic analysis confirms that 3,9-dodecadiyne-derived polymers contain negligible branched structures, while 1,7-octadiyne polymers exhibit 20% branched architecture [1].

Organoboron Polymers Hydroboration Polymerization Gelation Control

Catalyst-Dependent Polymer Architecture and Solubility Control

Polycyclotrimerization of 3,9-dodecadiyne yields completely soluble hyperbranched polymers across multiple catalyst systems (NbCl₅, Mo(CO)₄(nbd), [Mo(CO)₃cp]₂, PdCl₂-ClSiMe₃, Pd/C-ClSiMe₃), with catalyst selection dictating whether the product adopts a linear polyene or hyperbranched polyphenylene architecture [1]. In contrast, terminal diyne 1,9-decadiyne polymerizes to a partially soluble product under similar TaCl₅ initiation, attributed to post-polymerization crosslinking [1].

Hyperbranched Polymers Polycyclotrimerization Catalyst Screening

Defined Photophysical Properties in Hyperbranched Polyphenylenes

Hyperbranched polyphenylenes synthesized from 3,9-dodecadiyne via polycyclotrimerization exhibit a characteristic UV absorption band around 250 nm and emit fluorescence at 340 nm upon excitation at 248 nm [1]. These photophysical signatures are directly tied to the conjugated polymer architecture derived from this specific diyne monomer, providing a verifiable benchmark for polymer characterization and quality control.

Fluorescent Polymers UV Absorption Hyperbranched Polyphenylenes

Molecular Weight Control in Organoboron Polymer Synthesis

Gel permeation chromatography (GPC) analysis of organoboron polymers derived from 3,9-dodecadiyne demonstrates that the molecular weight systematically increases as the feed ratio of thexylborane (1) to diyne (2b) is increased beyond unity [1]. This quantitative tunability enables precise control over polymer molecular weight, a critical parameter for processing and end-use performance.

Organoboron Polymers Molecular Weight Control Hydroboration Polymerization

Commercial Purity and Physical Specification Consistency

Commercially available 3,9-dodecadiyne is consistently supplied at ≥97.0% purity by GC analysis, with verified physical constants including density 0.809 g/mL at 25°C, refractive index n20/D 1.465, and boiling point 55-58°C at 0.5 mmHg [1]. These reproducible specifications ensure lot-to-lot consistency for polymerization and synthetic applications, whereas alternative diynes may vary in purity grade and physical characterization depending on supplier and synthetic route.

Chemical Sourcing Purity Specification Quality Control

Facile Nickel-Catalyzed Cycloaddition to Pyridines

3,9-Dodecadiyne undergoes nickel-catalyzed cycloaddition with aryl nitriles to form pyridine derivatives under mild conditions . Diynes devoid of internal substitution, including 3,9-dodecadiyne, couple efficiently with nitriles, whereas diynes containing internal amino or ether groups exhibit reduced yields . This reactivity profile positions 3,9-dodecadiyne as a robust substrate for heterocycle synthesis.

Pyridine Synthesis Nickel Catalysis Cycloaddition

Optimized Application Scenarios for 3,9-Dodecadiyne Based on Quantitative Differentiation


Synthesis of Soluble, Non-Gelling Organoboron Polymers for Reactive Intermediates

Researchers seeking to prepare organoboron polymers free of crosslinking and gelation should prioritize 3,9-dodecadiyne over terminal diynes such as 1,7-octadiyne. Hydroboration polymerization with thexylborane yields completely soluble polymers without branched structures, enabling subsequent functionalization to poly(alcohol)s or poly(ketone)s [1]. The absence of gelation simplifies purification and enhances the utility of the polymer as a reactive intermediate.

Catalyst Screening and Architecture Tuning in Hyperbranched Polymer Development

For material scientists investigating structure–property relationships in hyperbranched polymers, 3,9-dodecadiyne offers a unique platform. Its polycyclotrimerization proceeds with complete solubility across NbCl₅, Mo(CO)₄(nbd), [Mo(CO)₃cp]₂, PdCl₂-ClSiMe₃, and Pd/C-ClSiMe₃ catalysts, with catalyst choice governing whether the product is a linear polyene or hyperbranched polyphenylene [2]. This tunability is not observed with terminal diynes like 1,9-decadiyne, which produce partially soluble polymers under analogous conditions [2].

Fabrication of Fluorescent Hyperbranched Polyphenylenes with Defined Optical Signatures

3,9-Dodecadiyne-derived hyperbranched polyphenylenes exhibit a consistent UV absorption band near 250 nm and fluorescence emission at 340 nm (excitation 248 nm) [2]. These photophysical properties enable their use as fluorescent materials in sensing or optoelectronic applications, where batch-to-batch reproducibility in optical output is essential for device performance and quality control.

Precursor for Pyridine Heterocycles via Nickel-Catalyzed Cycloaddition

Synthetic chemists engaged in pyridine library synthesis can utilize 3,9-dodecadiyne as a reliable diyne substrate. Its lack of internal substitution ensures efficient nickel-catalyzed [2+2+2] cycloaddition with aryl nitriles, avoiding the yield penalties associated with amino- or ether-substituted diynes . This reactivity supports the scalable preparation of functionalized pyridines for pharmaceutical and agrochemical screening.

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